molecular formula C43H35BrNPSSn B12738833 Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) CAS No. 159000-26-7

Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-)

Cat. No.: B12738833
CAS No.: 159000-26-7
M. Wt: 827.4 g/mol
InChI Key: KXABNDJGRIBYGE-UHFFFAOYSA-L
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Description

Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound that features a phosphonium cation and a stannate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves the reaction of tetraphenylphosphonium bromide with triphenyl(thiocyanato-N)tin(IV) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various types of chemical reactions, including:

    Substitution Reactions: The thiocyanato ligand can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The stannate center can participate in redox reactions, altering the oxidation state of the tin atom.

Common Reagents and Conditions

Common reagents used in reactions involving tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) include nucleophiles such as halides, cyanides, and phosphines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halostannate complexes, while redox reactions can produce various oxidation states of tin compounds .

Scientific Research Applications

Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) involves the interaction of the phosphonium cation with the stannate anion. The phosphonium cation stabilizes the complex through electrostatic interactions, while the stannate anion participates in various chemical reactions. The thiocyanato ligand can act as a bridging ligand, facilitating the transfer of electrons and promoting redox reactions .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium bromide: A simpler phosphonium salt used in various organic synthesis reactions.

    Triphenyl(thiocyanato-N)tin(IV): A related stannate compound with similar coordination properties.

Uniqueness

Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to its combination of a phosphonium cation and a stannate anion, which imparts distinct chemical and physical properties.

Properties

CAS No.

159000-26-7

Molecular Formula

C43H35BrNPSSn

Molecular Weight

827.4 g/mol

IUPAC Name

benzene;tetraphenylphosphanium;tin(4+);bromide;thiocyanate

InChI

InChI=1S/C24H20P.3C6H5.CHNS.BrH.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-2-4-6-5-3-1;2-1-3;;/h1-20H;3*1-5H;3H;1H;/q+1;3*-1;;;+4/p-2

InChI Key

KXABNDJGRIBYGE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4]

Origin of Product

United States

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